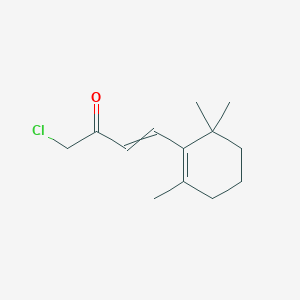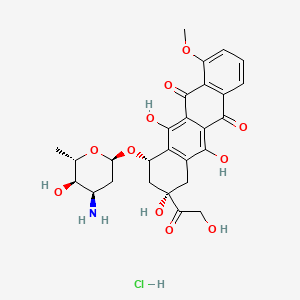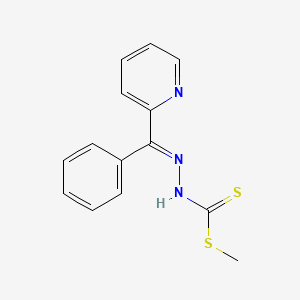![molecular formula C21H27NO2 B14157107 N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide CAS No. 893687-67-7](/img/structure/B14157107.png)
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amine with an acyl chloride in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(2-methoxyphenyl)-3-methylpentyl]cyclohexanecarboxamide
- N-(3,4-Difluoro-2-methoxyphenyl)acetamide
- N-(3-methoxyphenyl)-2-methyl-3-phenylacrylamide
Uniqueness
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
893687-67-7 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H27NO2/c1-4-21(2,18-12-8-9-13-19(18)24-3)14-15-22-20(23)16-17-10-6-5-7-11-17/h5-13H,4,14-16H2,1-3H3,(H,22,23) |
Clave InChI |
BDEPNTOISKCLSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2OC |
Solubilidad |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


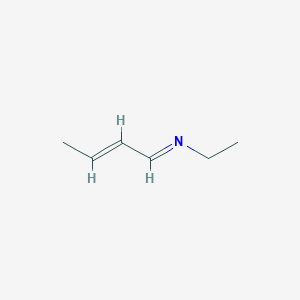
![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
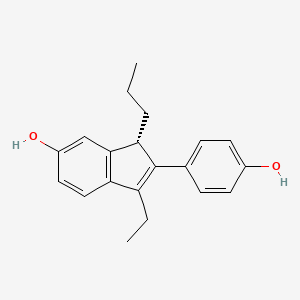
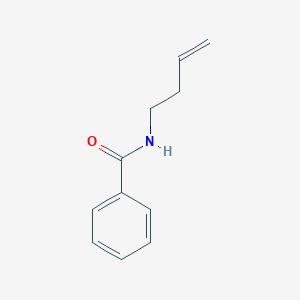
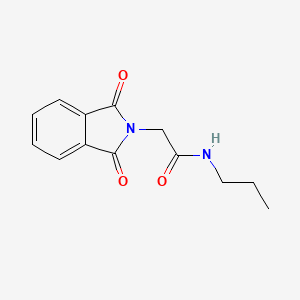
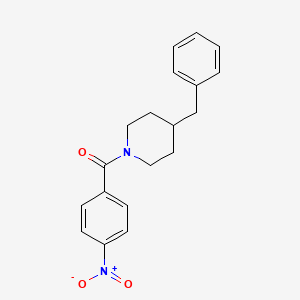
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)

